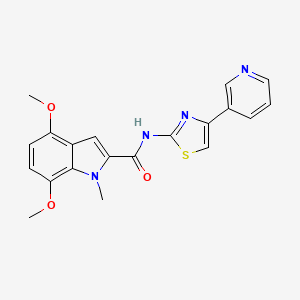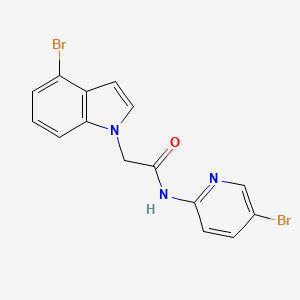
4,7-dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole core substituted with methoxy groups, a methyl group, and a carboxamide group linked to a thiazole ring bearing a pyridine moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methoxy Groups: Methoxylation of the indole core can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Thiazole Ring Formation: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone.
Coupling of Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.
Coupling Reactions: The pyridine and thiazole rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,7-Dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, including apoptosis and cell cycle regulation.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of signaling pathways. For example, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the thiazole and pyridine rings, making it less complex.
N-(4-(Pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide: Does not have the methoxy groups, which may affect its reactivity and biological activity.
1-Methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical properties.
Uniqueness
The uniqueness of 4,7-dimethoxy-1-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-indole-2-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of methoxy groups, a thiazole ring, and a pyridine moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4,7-dimethoxy-1-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-24-15(9-13-16(26-2)6-7-17(27-3)18(13)24)19(25)23-20-22-14(11-28-20)12-5-4-8-21-10-12/h4-11H,1-3H3,(H,22,23,25) |
InChI Key |
UCMNYGWSFYDGKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B10987705.png)

![2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-](/img/structure/B10987722.png)
![N-(3-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10987725.png)
![N-{4-[(3,3-diphenylpropyl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10987729.png)
![7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10987730.png)

![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B10987737.png)
![N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10987743.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10987748.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10987749.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyethyl)furan-2-carboxamide](/img/structure/B10987753.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide](/img/structure/B10987754.png)
